1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine
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Overview
Description
1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine is a heterocyclic compound with a fused ring structure It is characterized by the presence of an imidazoquinoxaline core, which is substituted with three methyl groups at positions 1, 6, and 7, and an amino group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2,3-diaminopyridine with a suitable aldehyde or ketone, followed by cyclization in the presence of an acid catalyst. The reaction conditions often include heating the mixture to promote cyclization and ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The amino group at position 2 can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazoquinoxalines, dihydro derivatives, and quinoxaline derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its potential effects on cellular processes.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules with industrial relevance.
Mechanism of Action
The mechanism of action of 1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,6-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine: Lacks one methyl group compared to 1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine.
1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine: Lacks one methyl group at position 6.
1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-ol: Contains a hydroxyl group instead of an amino group at position 2.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of three methyl groups and an amino group at specific positions can lead to distinct interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3,6,7-trimethylimidazo[4,5-g]quinoxalin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5/c1-6-7(2)15-9-5-11-10(4-8(9)14-6)16-12(13)17(11)3/h4-5H,1-3H3,(H2,13,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLXPOZOEKDRLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC3=C(C=C2N=C1C)N(C(=N3)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858540 |
Source
|
Record name | 1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20858540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1004510-31-9 |
Source
|
Record name | 1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20858540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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